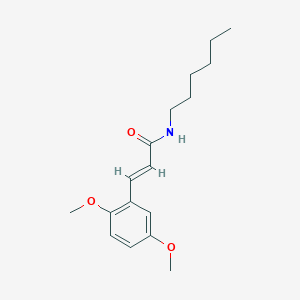

![molecular formula C8H5N5O B254976 四唑并[1,5-a]喹喔啉-4(5H)-酮 CAS No. 29067-85-4](/img/structure/B254976.png)

四唑并[1,5-a]喹喔啉-4(5H)-酮

描述

Tetrazolo[1,5-a]quinoxalin-4(5H)-one is a structural template in both natural and synthetic biologically active compounds . It is also known as 1,2,3,5,9b-Pentaaza-cyclopenta [a]naphthalen-4-ol .

Synthesis Analysis

The synthesis of the tetrazolo[1,5-a]quinoxalin-4(5H)-one core involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .Molecular Structure Analysis

The molecular formula of tetrazolo[1,5-a]quinoxalin-4(5H)-one is C8H5N5O . Its average mass is 187.158 Da and its monoisotopic mass is 187.049408 Da .Physical And Chemical Properties Analysis

Tetrazolo[1,5-a]quinoxalin-4(5H)-one has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 48.8±0.5 cm3 . The compound has 6 H bond acceptors and 1 H bond donor . Its polar surface area is 73 Å2 and its molar volume is 102.7±7.0 cm3 .科学研究应用

Synthesis of Biologically Important Condensed Derivatives

Quinoxalines, including tetrazolo[1,5-a]quinoxalin-4(5H)-one, offer opportunities as reagents for the synthesis of biologically important condensed derivatives . They can undergo new acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems .

CuAAC Reactions for the Synthesis of Triazoloquinoxalines and Imidazoloquinoxalines

Tetrazolo[1,5-a]quinoxalin-4(5H)-one has been used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for the synthesis of triazoloquinoxalines and imidazoloquinoxalines . These compounds have potential applications in various fields, including medicinal chemistry.

Synthesis of Rhenium Complexes

In addition to the synthesis of triazoloquinoxalines and imidazoloquinoxalines, tetrazolo[1,5-a]quinoxalin-4(5H)-one can also be used in CuAAC reactions for the synthesis of rhenium complexes . These complexes have potential applications in catalysis and radiopharmaceuticals.

Synthesis of Quinoxaline Macrocycles

Quinoxalines, including tetrazolo[1,5-a]quinoxalin-4(5H)-one, can be used in the synthesis of quinoxaline macrocycles . These macrocycles are important in applications such as optical devices and materials .

Synthesis of Benzimidazole Derivatives

Tetrazolo[1,5-a]quinoxalin-4(5H)-one can undergo acid-catalyzed rearrangements to give 2-heteroarylbenzimidazoles and 1-heteroarylbenzimidazolones in the presence of nucleophilic reactants . These benzimidazole derivatives have potential applications in medicinal chemistry.

Synthesis of Quinoxaline-Containing Ring Systems

Tetrazolo[1,5-a]quinoxalin-4(5H)-one can be used in the synthesis of important quinoxaline-containing ring systems such as thiazolo[3,4-a]quinoxalines, pyrrolo[1,2-a]quinoxalines, and imidazo[1,5-a]quinoxalines .

未来方向

属性

IUPAC Name |

5H-tetrazolo[1,5-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5O/c14-8-7-10-11-12-13(7)6-4-2-1-3-5(6)9-8/h1-4H,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECOVEPJEIBBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=NN=NN23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383139 | |

| Record name | 5H-tetrazolo[1,5-a]quinoxalin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetrazolo[1,5-a]quinoxalin-4(5H)-one | |

CAS RN |

29067-85-4 | |

| Record name | 5H-tetrazolo[1,5-a]quinoxalin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is tetrazolo[1,5-a]quinoxalin-4(5H)-one synthesized?

A1: A recent study demonstrated the synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-ones through a [3+2] cyclization reaction. [] This reaction involves reacting readily available quinoxalin-2(1H)-ones with azidotrimethylsilane. This synthetic approach offers a straightforward and efficient method for accessing this class of heterocyclic compounds, which holds promise for exploring their diverse biological activities and potential applications in medicinal chemistry.

Q2: What is the relationship between the structure of heterocyclic-fused quinoxalinones and their activity as excitatory amino acid antagonists?

A2: Research indicates that the structure of heterocyclic-fused quinoxalinones, including tetrazolo[1,5-a]quinoxalin-4(5H)-ones, significantly influences their binding affinity for AMPA and glycine receptors involved in excitatory neurotransmission. [] While some heterocycles within this class exhibit promising affinity for both receptors, the structure-activity relationship (SAR) does not directly correlate with known antagonists like quinoxalinediones (e.g., DNQX) at the AMPA receptor or kynurenic acids at the glycine site of the NMDA receptor complex. This suggests that modifications to the heterocyclic core and substituents could lead to compounds with enhanced selectivity and potency for specific excitatory amino acid receptor subtypes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

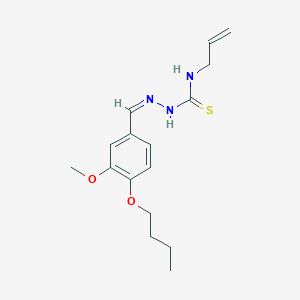

![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)

![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)

![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)

![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)

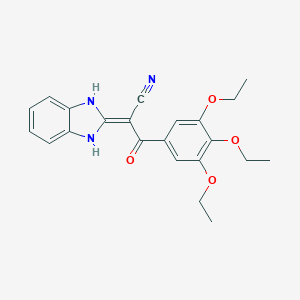

![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)

![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)

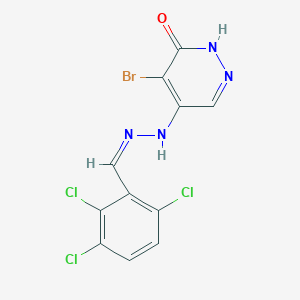

![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)

![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)

![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)